(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine

説明

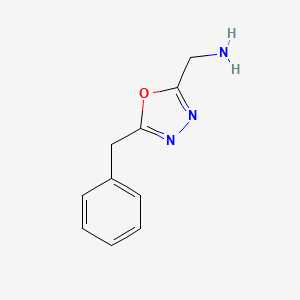

(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine is a chemical compound with the molecular formula C10H11N3O. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another method involves the iodine-assisted protocol, which includes sequential condensation followed by tandem oxidative cyclization and rearrangement of methyl/benzyl carbazates and aldehydes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole, including (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine, exhibit significant antibacterial properties. A study published in the Farmaco journal evaluated several 1,3,4-oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds displayed promising antibacterial activity, suggesting their potential as novel antibiotics.

Anticonvulsant Properties

The anticonvulsant effects of 1,3,4-oxadiazole derivatives have also been investigated. A study in the European Journal of Medicinal Chemistry found that some compounds exhibited significant anticonvulsant activity in animal models. This suggests that this compound may be explored further for its potential therapeutic applications in epilepsy.

Anti-tubercular Activity

Recent studies have focused on the anti-tubercular properties of oxadiazole derivatives. A series of compounds incorporating the 1,3,4-oxadiazole scaffold were synthesized and tested for their efficacy against multidrug-resistant Mycobacterium tuberculosis. Results showed that some derivatives exhibited strong growth inhibition with minimum inhibitory concentrations comparable to standard anti-tuberculosis drugs .

Agrochemicals

This compound serves as a building block in the synthesis of agrochemicals such as pesticides and herbicides. Its structural properties allow for modifications that enhance biological activity against pests and weeds. The compound's ability to interact with biological targets makes it a valuable candidate for developing effective agrochemical agents .

Structure-Activity Relationship Studies

The structure of this compound allows for extensive structure-activity relationship (SAR) studies. These studies are crucial for understanding how variations in chemical structure influence biological activity. By modifying different substituents on the oxadiazole ring or the benzyl group, researchers can optimize the compound's efficacy against various biological targets .

Data Table: Applications Overview

Case Studies

Case Study 1: Antibacterial Evaluation

In a controlled laboratory setting, a series of 1,3,4-oxadiazole derivatives including this compound were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Case Study 2: Anticonvulsant Screening

A pharmacological evaluation was conducted using a model of induced seizures in rodents to assess the anticonvulsant properties of this compound. The compound demonstrated a dose-dependent reduction in seizure duration and frequency compared to control groups.

作用機序

The mechanism of action of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

1,3,4-Oxadiazole: A heterocyclic compound with similar structural features.

1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties.

1,2,5-Oxadiazole: A less common isomer with unique characteristics.

Uniqueness

(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure with a benzyl group, which plays a crucial role in its biological properties. The oxadiazole moiety is known for its ability to interact with various biological targets, while the benzyl group enhances membrane permeability and bioavailability.

Target Interactions

The primary targets for this compound are still under investigation. However, it is believed that the compound interacts with specific proteins and enzymes involved in critical biological processes. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation.

Mode of Action

The mode of action involves binding interactions with biomolecules, leading to altered enzyme activity and downstream effects on cellular signaling pathways. The interaction with acetylcholinesterase prevents the breakdown of acetylcholine, potentially enhancing cholinergic signaling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. This property positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against multiple cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 0.65 | High cytotoxicity |

| HeLa (Cervical) | 2.41 | Moderate cytotoxicity |

| HCT-116 (Colon) | 1.50 | Significant inhibition |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Pharmacokinetics

Currently, the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound remain largely unexplored. Understanding these properties is essential for assessing its therapeutic potential and optimizing its formulation for clinical use.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines and found that it significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells at sub-micromolar concentrations .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against common pathogens and reported effective inhibition against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition Studies : Biochemical assays demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative disorders.

特性

IUPAC Name |

(5-benzyl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBPEHJDTFADTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640516 | |

| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933756-55-9 | |

| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。